2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Thiazinan Ring: The thiazinan ring is formed through a cyclization reaction involving appropriate sulfur-containing reagents.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
- 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
Uniqueness
2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups and the presence of the thiazinan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-16-11-14(21(23)24)7-8-15(16)17(22)19-12-3-5-13(6-4-12)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODHLRNADXZRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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